5-methyl-1H-indol-7-amine
Overview
Description
“5-methyl-1H-indol-7-amine” is a derivative of indole, which is a heterocyclic compound. The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic chemistry due to their importance in medicinal chemistry . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these positions .Molecular Structure Analysis
The molecular structure of “this compound” involves a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds .Chemical Reactions Analysis
Indole derivatives have been shown to exhibit a variety of chemical reactions. For instance, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 303.5±41.0 °C and a density of 1.113±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Evaluation
- Synthesis Processes : The compound 5-methyl-1H-indol-7-amine is involved in the synthesis of various chemical structures, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and gramine derivatives, using techniques like Diels-Alder cycloaddition and Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016).
Antimicrobial and Antioxidant Activities
- Medical Research : Derivatives of this compound, such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for antimicrobial and antioxidant activities, showing potential in pharmaceutical applications (Saundane, Verma, & Katkar, 2013).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
- Neurodegenerative Disease Research : Certain indole derivatives, including those related to this compound, have been identified as dual inhibitors of cholinesterase and monoamine oxidase, suggesting their potential application in treating conditions like Alzheimer's disease (Bautista-Aguilera et al., 2014).
Analytical Chemistry Applications
- Food Chemistry : The compound is used in analytical methods, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, for determining the presence of non-polar heterocyclic aromatic amines in food products like cooked beefburgers (Agudelo Mesa, Padró, & Reta, 2013).
Conformational Analysis in Peptides
- Peptide Research : this compound derivatives have been synthesized for use in peptide conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, aiding in structural analysis (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Mechanism of Action
Target of Action
5-Methyl-1H-Indol-7-Amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential . They can interact with various targets within the cell, leading to changes in cellular function and potentially providing therapeutic benefits .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indol-7-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with monoamine oxidases, which are highly expressed in the colonic epithelium and liver . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with receptors and other signaling molecules, influencing various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may also result in changes in cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold effects, where the biological activity of this compound changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, indole derivatives are known to be metabolized by gut microorganisms, leading to the production of various metabolites that can impact host physiology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For instance, indole derivatives may be transported across cell membranes by specific transporters, affecting their intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the nucleus, where they can interact with transcription factors and influence gene expression. Alternatively, they may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
5-methyl-1H-indol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSATDSAMSJYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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